REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[N:17]=2)=[C:6]([CH:14]=1)[C:7](N(CC)CC)=[O:8].[CH:23]([N-:26][CH:27](C)[CH3:28])(C)[CH3:24].[Li+]>C1COCC1>[Br:1][C:2]1[CH:14]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:15][C:16]1=[N:17][C:18]([F:22])=[CH:19][CH:20]=[C:21]1[C:7]2=[O:8].[Br:1][C:2]1[CH:14]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:15][C:16]1=[N:17][C:18]([N:26]([CH2:27][CH3:28])[CH2:23][CH3:24])=[CH:19][CH:20]=[C:21]1[C:7]2=[O:8] |f:1.2|
|
Name
|
5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)N(CC)CC)C1)OC1=NC(=CC=C1)F
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction quenched at −78° C. with 30 mL of 1 N HCl in ether
|
Type
|
TEMPERATURE
|
Details
|
After warming to rt
|
Type
|
CUSTOM
|
Details
|
the reaction was further quenched with saturated NH4Cl (250 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×250 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (hexane to hexane/CH2Cl2=1:1 to CH2Cl2 to CH2Cl2/EA=10:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C=3C(=NC(=CC3)F)OC2=CC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C=3C(=NC(=CC3)N(CC)CC)OC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[N:17]=2)=[C:6]([CH:14]=1)[C:7](N(CC)CC)=[O:8].[CH:23]([N-:26][CH:27](C)[CH3:28])(C)[CH3:24].[Li+]>C1COCC1>[Br:1][C:2]1[CH:14]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:15][C:16]1=[N:17][C:18]([F:22])=[CH:19][CH:20]=[C:21]1[C:7]2=[O:8].[Br:1][C:2]1[CH:14]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:15][C:16]1=[N:17][C:18]([N:26]([CH2:27][CH3:28])[CH2:23][CH3:24])=[CH:19][CH:20]=[C:21]1[C:7]2=[O:8] |f:1.2|
|
Name
|
5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)N(CC)CC)C1)OC1=NC(=CC=C1)F
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction quenched at −78° C. with 30 mL of 1 N HCl in ether
|
Type
|
TEMPERATURE
|
Details
|
After warming to rt
|
Type
|
CUSTOM
|
Details
|
the reaction was further quenched with saturated NH4Cl (250 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×250 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (hexane to hexane/CH2Cl2=1:1 to CH2Cl2 to CH2Cl2/EA=10:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C=3C(=NC(=CC3)F)OC2=CC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C=3C(=NC(=CC3)N(CC)CC)OC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |